molecular formula C8H7Cl3OS2 B12540469 2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene CAS No. 143425-94-9

2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene

Cat. No.: B12540469
CAS No.: 143425-94-9
M. Wt: 289.6 g/mol
InChI Key: XFKMACUVOYAWMX-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of three chlorine atoms and a thiiran-2-ylmethoxy group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its derivatives may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trichlorothiophene: Lacks the thiiran-2-ylmethoxy group but shares the trichlorinated thiophene core.

    5-(Thiiran-2-ylmethoxy)thiophene: Similar structure but without the chlorine atoms.

Uniqueness

2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene is unique due to the combination of its trichlorinated thiophene core and the thiiran-2-ylmethoxy group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

143425-94-9

Molecular Formula

C8H7Cl3OS2

Molecular Weight

289.6 g/mol

IUPAC Name

2,3,4-trichloro-5-(thiiran-2-ylmethoxymethyl)thiophene

InChI

InChI=1S/C8H7Cl3OS2/c9-6-5(14-8(11)7(6)10)2-12-1-4-3-13-4/h4H,1-3H2

InChI Key

XFKMACUVOYAWMX-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)COCC2=C(C(=C(S2)Cl)Cl)Cl

Origin of Product

United States

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